molecular formula C13H28 B568196 N-Tridecane-d28 CAS No. 121578-12-9

N-Tridecane-d28

Cat. No. B568196
CAS RN: 121578-12-9
M. Wt: 212.538
InChI Key: IIYFAKIEWZDVMP-KRQNKTCESA-N
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Description

N-Tridecane-d28 is a deuterium-labeled version of Tridecane . Tridecane is a short-chain aliphatic hydrocarbon containing 13 carbon atoms . It is a volatile oil component isolated from the essential oil of Piper aduncum L . Tridecane is also a stress compound released by the brown marmorated stink bugs .

It is available in neat concentration and is typically stored at room temperature away from light and moisture .


Molecular Structure Analysis

The molecular formula of this compound is CD3(CD2)11CD3 . It has a molecular weight of 212.53 . The structure of Tridecane contains a total of 40 bonds, including 12 non-H bonds and 10 rotatable bonds .


Physical And Chemical Properties Analysis

This compound has a boiling point of 234°C and a melting point between -4 and -6°C . It has a density of 0.869 g/mL at 25°C .

Scientific Research Applications

  • Molecular Arrangements and Conformations of Liquid n‐Tridecane Chains Confined Between Two Hard Walls : This study used Monte Carlo simulations to examine n-tridecane chains in confined spaces. It found that molecules in the central region showed agreement with ideal unperturbed chains, while significant wall influences persisted over a distance of ∼1.5 nm. This research contributes to understanding molecular behavior in restricted environments, which is crucial in nanotechnology and material science (Vacatello, Yoon, & Laskowski, 1990).

  • Effects of N,N-dimethylaniline and Trichloroethene on Prebreakdown Phenomena in Liquid and Solid N-Tridecane : This paper investigates the impact of additives on electrical breakdown in n-tridecane, both in liquid and solid phases. The results are significant for understanding electrical insulation properties, which is relevant in electrical engineering and materials science (Hestad et al., 2011).

  • A Comparison of a United Atom and an Explicit Atom Model in Simulations of Polymethylene : This research compares two models in simulating n-tridecane, highlighting differences in chain conformations, packing, and dynamics. Such studies are essential in molecular modeling and contribute to the field of computational chemistry (Yoon, Smith, & Matsuda, 1993).

  • Measurement Method of Compressibility Coefficient for Tridecane with a Vibrating Tube Densimeter : This paper presents a method to determine the compressibility coefficient of tridecane, crucial for accurate volume measurements in hydrostatic weighing. This research has applications in metrology and materials science (Li, Wang, Chen, & Zhang, 2017).

  • Structure and Properties of Polymethylene Melt Surfaces from Molecular Dynamics Simulations : This study investigates the surface properties of n-tridecane melts, contributing to the understanding of thermodynamic and dynamic behaviors of polymethylene melt surfaces, which is significant in materials science and thermodynamics (Chang, Han, Yang, Jaffe, & Yoon, 2001).

Safety and Hazards

N-Tridecane-d28 should be handled with care to avoid contact with skin and eyes . It is recommended to avoid formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed . It is also advised to store the compound locked up and away from light and moisture .

Future Directions

N-Tridecane-d28, like Tridecane, can be used as a model system for polyethylene . It has similar pre-breakdown phenomena in both solid and liquid states, suggesting that electrical treeing mainly occurs in amorphous regions of the solid phase . This could open up new avenues for research in materials science and engineering.

properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-octacosadeuteriotridecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYFAKIEWZDVMP-KRQNKTCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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